molecular formula C10H12FNO2 B8289469 2-Fluoro-4-dimethylamino-benzoic acid methyl ester

2-Fluoro-4-dimethylamino-benzoic acid methyl ester

Cat. No.: B8289469
M. Wt: 197.21 g/mol
InChI Key: TXVOCFPZXUJZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-dimethylamino-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-fluorobenzoate

InChI

InChI=1S/C10H12FNO2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,1-3H3

InChI Key

TXVOCFPZXUJZQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3.87 g (22.5 mmol) 2.4-difluoro-benzoic acid methyl ester (Apollo) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 5 h at 55° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 4a was obtained in 55% yield (2.44 g, 12.4 mmol).
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
55%

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